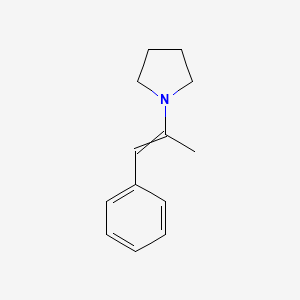

1-(1-Phenylprop-1-en-2-yl)pyrrolidine

CAS No.: 52201-28-2

Cat. No.: VC18678524

Molecular Formula: C13H17N

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52201-28-2 |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | 1-(1-phenylprop-1-en-2-yl)pyrrolidine |

| Standard InChI | InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |

| Standard InChI Key | MHACSYLQPFSBQV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC1=CC=CC=C1)N2CCCC2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring () substituted at the nitrogen atom with a 1-phenylprop-1-en-2-yl group. The propenylphenyl moiety introduces a conjugated double bond () adjacent to the phenyl ring, creating a planar, sp²-hybridized system that may influence electronic interactions . Key structural features include:

-

Stereochemistry: The presence of a single undefined bond stereocenter suggests potential for geometric isomerism, though experimental data on specific configurations remain unreported .

-

Torsional Flexibility: The pyrrolidine ring adopts a puckered conformation, while the propenylphenyl group introduces limited rotational freedom due to conjugation with the aromatic ring.

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 187.28 g/mol |

| XLogP3 | 3.3 |

| Hydrogen Bond Acceptors | 1 |

| Topological PSA | 3.2 Ų |

| Rotatable Bonds | 2 |

| Heavy Atom Count | 14 |

Synthetic Methodologies

Ti–Mg-Catalyzed Carbocyclization

Research by Kadikova et al. demonstrates that Ti(O-iPr)₄ and EtMgBr catalyze the regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with Et₂Zn, yielding methylenepyrrolidine derivatives . Adapting this methodology, the target compound could theoretically arise from:

-

Alkyne Substrate Preparation: Synthesis of N-allyl-propargylamine derivatives bearing phenyl substituents.

-

Catalytic Cyclization: Treatment with Et₂Zn in the presence of Ti(O-iPr)₄/EtMgBr to induce cyclization, forming the pyrrolidine core .

-

Functionalization: Subsequent alkylation or arylation at the nitrogen atom to introduce the propenylphenyl group.

N-Alkylation of Pyrrolidine

Computational and Mechanistic Insights

Electronic Structure Analysis

Density functional theory (DFT) calculations predict the following electronic characteristics:

-

HOMO-LUMO Gap: The conjugated π-system of the propenylphenyl group likely reduces the HOMO-LUMO gap compared to unsubstituted pyrrolidine, enhancing reactivity toward electrophiles.

-

Charge Distribution: The nitrogen atom in pyrrolidine carries a partial positive charge (δ⁺), while the adjacent vinyl group exhibits electron density delocalization into the phenyl ring .

Reaction Pathway Modeling

Hypothetical catalytic cycles for Ti–Mg-mediated syntheses (as in Section 2.1.1) involve:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume